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molecular formula C9H6O3 B196180 2H-1-Benzopyran-2-one, 5-hydroxy- CAS No. 6093-67-0

2H-1-Benzopyran-2-one, 5-hydroxy-

Cat. No. B196180
M. Wt: 162.14 g/mol
InChI Key: CDHSCTCRBLLCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306587B1

Procedure details

To a cold (−30° C.) solution of 2,6-dimethoxycinnamic acid methyl ester (5.2 g, 23.4 mmol, prepared as described above), in chloroform (250 ml), was added boron tribromide (80 ml of a 1M solution in methylene chloride). The mixture was allowed to stir under anhydrous conditions was poured into saturated aqueous sodium hydrogen carbonate solution (400 ml). Caution] Frothing] The organic phase was diluted with ethyl acetate (250 ml), the mixture was transferred to a separating funnel and extracted thoroughly. The organic phase was isolated, dried (MgSo4) and evaporated in vacuo to give a dark red oil which did not crystallize. The oil was purified further by chromatography on silica gel to give 5-hydroxycoumarin (3.4 g, 89%), as a pale-yellow crystalline powder. M.p. 226-229° C. (Das Gupta et al. J. Chem. Soc. (C), 29, 1969 give m.p. 224-225° C.) 1H NMR (DMSO-d6) 8.11 (dd, J=9,6,0.6 Hz, 1H), 7.40 (t, J=8.4 Hz, 1H), 6.78 (m, 2H), 6.34 (d, J=9.6 Hz, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:16])[CH:4]=[CH:5][C:6]1[C:11]([O:12]C)=[CH:10][CH:9]=[CH:8][C:7]=1[O:14]C.B(Br)(Br)Br.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.C(Cl)Cl.C(OCC)(=O)C>[OH:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:6]=1[CH:5]=[CH:4][C:3](=[O:16])[O:14]2 |f:2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
COC(C=CC1=C(C=CC=C1OC)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir under anhydrous conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separating funnel
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
CUSTOM
Type
CUSTOM
Details
dried (MgSo4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark red oil which
CUSTOM
Type
CUSTOM
Details
did not crystallize
CUSTOM
Type
CUSTOM
Details
The oil was purified further by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC(OC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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